1-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3/c1-31-19-10-5-15(20(12-19)32-2)14-26-23(30)21-22(16-4-3-11-25-13-16)29(28-27-21)18-8-6-17(24)7-9-18/h3-13H,14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXBSJXCZVHKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has gained attention in various fields due to its potential biological activities, particularly in the areas of antibacterial and anticancer research. The structure features a triazole ring, a chlorophenyl group, and a dimethoxybenzyl moiety, which contribute to its biological properties.
The molecular formula of this compound is with a molecular weight of approximately 364.81 g/mol. The compound's structure can be described as follows:
| Component | Description |
|---|---|
| Triazole Ring | A five-membered ring containing three nitrogen atoms. |
| Chlorophenyl Group | A phenyl ring substituted with a chlorine atom at the para position. |
| Dimethoxybenzyl Moiety | A benzyl group with two methoxy substituents at the 2 and 4 positions. |
| Pyridine Ring | A six-membered aromatic ring containing one nitrogen atom. |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : Using click chemistry techniques involving azides and alkynes.
- Introduction of Chlorophenyl Group : Achieved through nucleophilic substitution reactions.
- Attachment of Dimethoxybenzyl Moiety : Via condensation reactions with appropriate aldehydes.
Antibacterial Activity
Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. The compound has shown efficacy against various bacterial strains:
- Mechanism of Action : The triazole ring may inhibit bacterial growth by interfering with DNA synthesis or cell wall formation.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.12 to 1.95 µg/mL against Gram-positive and Gram-negative bacteria, indicating potent antibacterial activity .
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties:
- Cell Line Studies : In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Mechanism : The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various triazole derivatives against Escherichia coli and Staphylococcus aureus. The compound demonstrated superior activity compared to traditional antibiotics like ciprofloxacin.
Case Study 2: Anticancer Potential
In a recent investigation, the compound was tested on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values lower than those observed for standard chemotherapeutic agents.
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